2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Introduction of the Morpholino Group: The next step involves the reaction of 4-chlorophenoxyacetyl chloride with morpholine under basic conditions to form the intermediate 2-(4-chlorophenoxy)-N-(morpholino)acetamide.
Attachment of the Thiophene Ring: The final step involves the reaction of the intermediate with a thiophene derivative, such as 3-thiophenemethanol, under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cellular proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(4-chlorophenoxy)-N-(2-morpholino-2-(furan-3-yl)ethyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(4-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of its chlorophenoxy, morpholino, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-15-1-3-16(4-2-15)24-12-18(22)20-11-17(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNDXBQGQUNAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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